Cas no 6086-29-9 (4'-Amino-3'-nitroacetanilide)

4'-Amino-3'-nitroacetanilide 化学的及び物理的性質
名前と識別子
-
- Acetamide,N-(4-amino-3-nitrophenyl)-
- 4'-AMINO-3'-NITROACETANILIDE
- N-(4-amino-3-nitrophenyl)acetamide
- 1-Amino-2-nitro-4-acetamidobenzene
- 1-amino-2-nitro-4-acetaminobenzene
- 4-(Acetylamino)-2-nitroaniline
- 4-Acetamido-2-nitroaniline
- 4-acetylamino-1-amino-2-nitrobenzene
- 4-amino-3-nitroacetanilide
- acetic acid-(4-amino-3-nitro-anilide)
- EINECS 228-019-1
- N4-acetyl-2-nitro-1,4-diaminobenzene
- nitro-p-phenylenediamine N4-monoacetate
- AKOS003241090
- AH-034/32843059
- 1-N-acetyl-3-nitro-p-phenylenediamine
- MFCD00035890
- CS-0210637
- PS-5046
- DTXSID30209701
- MGVDUDAXURKVCE-UHFFFAOYSA-N
- NSC621133
- DTXCID40132192
- ALBB-023925
- NSC-621133
- 6086-29-9
- SCHEMBL3911774
- Acetamide, N-(4-amino-3-nitrophenyl)-
- G71288
- NS00034484
- 4'-Amino-3'-nitroacetanilide
-
- MDL: MFCD00035890
- インチ: InChI=1S/C8H9N3O3/c1-5(12)10-6-2-3-7(9)8(4-6)11(13)14/h2-4H,9H2,1H3,(H,10,12)
- InChIKey: MGVDUDAXURKVCE-UHFFFAOYSA-N
- ほほえんだ: CC(NC1=CC([N+]([O-])=O)=C(N)C=C1)=O
計算された属性
- せいみつぶんしりょう: 195.06400
- どういたいしつりょう: 195.06439116g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 101Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
じっけんとくせい
- PSA: 100.94000
- LogP: 2.31280
4'-Amino-3'-nitroacetanilide セキュリティ情報
4'-Amino-3'-nitroacetanilide 税関データ
- 税関コード:2921590090
- 税関データ:
中国税関コード:
2921590090概要:
292159090.他の芳香族ポリアミン及びその誘導体及びその塩。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
292159090.その他の芳香族ポリアミン及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
4'-Amino-3'-nitroacetanilide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A620905-100mg |
4'-Amino-3'-nitroacetanilide |
6086-29-9 | 100mg |
$ 70.00 | 2022-06-07 | ||
TRC | A620905-50mg |
4'-Amino-3'-nitroacetanilide |
6086-29-9 | 50mg |
$ 50.00 | 2022-06-07 | ||
Crysdot LLC | CD12056087-5g |
N-(4-Amino-3-nitrophenyl)acetamide |
6086-29-9 | 97% | 5g |
$564 | 2024-07-24 | |
1PlusChem | 1P00EAT8-5g |
1-N-ACETYL-3-NITRO-P-PHENYLENEDIAMINE |
6086-29-9 | 97% | 5g |
$333.00 | 2025-02-26 | |
1PlusChem | 1P00EAT8-1g |
1-N-ACETYL-3-NITRO-P-PHENYLENEDIAMINE |
6086-29-9 | 97% | 1g |
$117.00 | 2025-02-26 | |
1PlusChem | 1P00EAT8-10g |
1-N-ACETYL-3-NITRO-P-PHENYLENEDIAMINE |
6086-29-9 | 97% | 10g |
$566.00 | 2025-02-26 | |
TRC | A620905-1g |
4'-Amino-3'-nitroacetanilide |
6086-29-9 | 1g |
$ 287.00 | 2023-04-19 | ||
A2B Chem LLC | AG66396-5g |
1-N-Acetyl-3-nitro-p-phenylenediamine |
6086-29-9 | 97% | 5g |
$320.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1281307-5g |
1-N-Acetyl-3-nitro-p-phenylenediamine |
6086-29-9 | 97% | 5g |
¥3809.00 | 2024-05-07 | |
A2B Chem LLC | AG66396-250mg |
1-N-Acetyl-3-nitro-p-phenylenediamine |
6086-29-9 | 97 | 250mg |
$78.00 | 2024-04-19 |
4'-Amino-3'-nitroacetanilide 関連文献
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
4'-Amino-3'-nitroacetanilideに関する追加情報
Chemical Profile of 4'-Amino-3'-nitroacetanilide (CAS No: 6086-29-9)
4'-Amino-3'-nitroacetanilide, identified by its Chemical Abstracts Service (CAS) number 6086-29-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a nitro and amino substituent on an acetanilide backbone, has garnered attention due to its structural versatility and potential applications in medicinal chemistry. The nitro group introduces a site for further functionalization, while the amino group offers opportunities for hydrogen bonding interactions, making it a valuable scaffold for drug design.
The synthesis of 4'-Amino-3'-nitroacetanilide typically involves nitration and subsequent functional group modifications of aniline derivatives. The precise regioselectivity in the nitration step is crucial, as it determines the placement of the nitro group, which in turn influences the compound's reactivity and biological activity. Advanced synthetic methodologies, such as catalytic nitration or electrochemical oxidation, have been explored to enhance yield and purity while minimizing unwanted byproducts.
In recent years, 4'-Amino-3'-nitroacetanilide has been investigated for its potential role in developing novel therapeutic agents. Its structural motif is reminiscent of well-known pharmacophores found in various drugs, suggesting that it may serve as a precursor or intermediate in the synthesis of bioactive molecules. For instance, researchers have explored its utility in generating derivatives with antimicrobial or anti-inflammatory properties. The presence of both electron-withdrawing (nitro) and electron-donating (amino) groups allows for fine-tuning of physicochemical properties, such as solubility and lipophilicity, which are critical factors in drug development.
One notable application of 4'-Amino-3'-nitroacetanilide lies in its use as a building block for kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, and their dysregulation is implicated in various diseases, including cancer. By modifying the acetanilide core with additional functional groups or linking it to other pharmacophores, researchers aim to develop small-molecule inhibitors that can selectively target specific kinases. Preliminary studies have shown that derivatives of 4'-Amino-3'-nitroacetanilide exhibit promising inhibitory activity against certain kinases, warranting further investigation into their mechanism of action and therapeutic potential.
The chemical reactivity of 4'-Amino-3'-nitroacetanilide also makes it a useful probe for studying reaction mechanisms and developing new synthetic transformations. For example, the reduction of the nitro group to an amine can be achieved using various reducing agents, such as iron powder or catalytic hydrogenation. This transformation not only yields a new compound but also provides insights into the electronic effects exerted by the nitro group on adjacent functional groups. Such studies contribute to a deeper understanding of molecular interactions and inform the design of more efficient synthetic routes.
Recent advances in computational chemistry have further enhanced the study of 4'-Amino-3'-nitroacetanilide. Molecular modeling techniques allow researchers to predict the conformational behavior, binding affinity, and metabolic stability of this compound and its derivatives. These predictions can guide experimental efforts by identifying optimal conditions for synthesis and highlighting potential challenges in drug development. Additionally, virtual screening methods have been employed to rapidly identify novel analogs with enhanced biological activity.
The environmental impact of synthesizing and handling 4'-Amino-3'-nitroacetanilide is another consideration that has garnered attention. Efforts are being made to develop greener synthetic protocols that minimize waste generation and reduce reliance on hazardous reagents. For instance, solvent-free reactions or the use of biocatalysts have been explored as alternatives to traditional approaches. Such sustainable practices align with broader goals in pharmaceutical research to ensure that new drugs are developed responsibly while maintaining high efficacy.
In conclusion,4'-Amino-3'-nitroacetanilide (CAS No: 6086-29-9) represents a versatile compound with significant potential in medicinal chemistry and drug discovery. Its unique structural features enable diverse applications, from serving as a precursor for bioactive molecules to being a subject of mechanistic studies in organic synthesis. As research continues to uncover new possibilities for this compound,4'-Amino-3'-nitroacetanilide is poised to play an increasingly important role in addressing unmet medical needs through innovative chemical solutions.
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